molecular formula C17H16N2O3 B1684145 N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide CAS No. 950762-95-5

N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide

Cat. No. B1684145
CAS RN: 950762-95-5
M. Wt: 296.32 g/mol
InChI Key: AJRGHIGYPXNABY-UHFFFAOYSA-N
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Description

N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide (HMB-Indole-6-carboxamide or HMB-I6C) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. HMB-I6C is a derivative of indole-6-carboxamide, which is a member of the indole family of compounds. This compound has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, it has been found to possess a wide range of biological activities, including inhibition of the growth of certain cancer cell lines, inhibition of the growth of certain fungi, and inhibition of the release of pro-inflammatory cytokines.

Scientific Research Applications

properties

IUPAC Name

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRGHIGYPXNABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647187
Record name N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide

CAS RN

950762-95-5
Record name PCI-34051
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PCI-34051
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PCI-34051
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of sodium hydroxide (0.2 g, 5 mmol) and 50% aqueous hydroxylamine (2 mL) was added 1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester (0.32 g, 1.0 mmol) dissolved in THF/MeOH (4 mL, 1:1). After stirring 1 hr at room temperature, the solution was diluted with water (4 mL) and the volatile solvents were removed in vacuo. The solution was then neutralized to pH=7-8 with 1N HCl. The resulting precipitate was isolated by filtration to provide 1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid hydroxyamide as a white powder (0.25 g, 84% yield). 1H NMR (400 MHz, DMSO) δ 11.13 (s, 1H), 8.93 (s, 1H), 7.97 (s, 1H), 7.64 (d, 1H, J=3.2 Hz), 7.58 (d, 1H, J=8.9 Hz), 7.45 (d, 1H, J=8.3 Hz), 7.19 (d, 2H, J=8.3 Hz), 6.87 (d, 2H, J=8.3 Hz), 6.52 (d, 1H, J=3.2 Hz), 5.38 (s, 2H), 3.70 (s, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of sodium hydroxide (0.2 g, 5 mmol) and 50% aqueous hydroxyl amine (2 mL) was added 1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester (0.32 g, 1.0 mmol) dissolved in THF/MeOH (4 mL, 1:1). After stirring 1 hr at room temperature, the solution was diluted with water (4 mL) and the volatile solvents were removed in vacuo. The solution was then neutralized to pH=7-8 with 1N HCl. The resulting precipitate was isolated by filtration to provide 1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid hydroxyamide as a white powder (0.25 g, 84% yield). 1H NMR (400 MHz, DMSO) δ 11.13 (s, 1H), 8.93 (s, 1H), 7.97 (s, 1H), 7.64 (d, 1H, J=3.2 Hz), 7.58 (d, 1H, J=8.9 Hz), 7.45 (d, 1H, J=8.3 Hz), 7.19 (d, 2H, J=8.3 Hz), 6.87 (d, 2H, J=8.3 Hz), 6.52 (d, 1H, J=3.2 Hz), 5.38 (s, 2H), 3.70 (s, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Reactant of Route 2
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N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Reactant of Route 3
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Reactant of Route 4
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide

Q & A

A: PCI-34051 acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8). [, , , , , , ] It exhibits a Ki of 10 nM for HDAC8 and displays over 200-fold selectivity over other HDAC isoforms. [] This selectivity is attributed to its ability to bind to the unique "open" conformation of the HDAC8 binding site. [] By inhibiting HDAC8, PCI-34051 prevents the removal of acetyl groups from lysine residues on histone and non-histone proteins. [] This leads to increased acetylation of HDAC8 substrates, ultimately influencing gene expression and cellular processes such as cell growth, apoptosis, and differentiation. [, , , , ] For instance, PCI-34051 treatment increased the acetylation of SMC3, a known HDAC8 substrate, and resulted in cell cycle arrest and apoptosis in MCF7 breast cancer cells. []

ANone: The provided excerpts lack details on the material compatibility and stability of PCI-34051 under various conditions. Further research and specific studies are needed to fully understand its behavior in different environments and formulate stable drug delivery systems.

A: PCI-34051 itself does not possess catalytic properties. It functions as an inhibitor, specifically targeting the enzymatic activity of HDAC8. [, ] Its mechanism of action involves competitive binding to the HDAC8 active site, preventing the enzyme from removing acetyl groups from its substrates. This inhibition leads to downstream effects on gene expression and various cellular processes. [, , ] PCI-34051's primary application lies in its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [, , , , , , , , , , , , ]

A: While the provided research excerpts lack details on specific SAR studies, they highlight that PCI-34051 shares a common N-benzylindole core with Tubastatin A, a selective HDAC6/10 inhibitor. [] Researchers have explored hybridizing these structures to develop dihydroxamic acids with enhanced activity against multiple HDAC isoforms, including HDAC6, HDAC8, and HDAC10. [] These findings suggest that modifications to the core structure and substituents of PCI-34051 can significantly impact its activity, potency, and selectivity towards different HDAC isoforms. Further research in this area could lead to the development of more potent and selective HDAC inhibitors with improved therapeutic potential.

A: The research excerpts do not provide detailed information regarding the stability and formulation of PCI-34051. Early studies found that while potent and selective for HDAC8, it exhibited poor metabolic stability. [] This highlights the need for further research to understand its stability profile under various conditions, such as pH, temperature, and exposure to light. Developing appropriate formulation strategies, such as the use of excipients, nanoparticles, or other drug delivery systems, might be necessary to improve its stability, solubility, and bioavailability for therapeutic applications.

A: While the provided excerpts do not delve into the comprehensive PK/PD profile of PCI-34051, they mention its use in various in vivo models. [, , , , , , , , , , ] Notably, one study reported that PCI-34051 exhibited low brain uptake in both rodent and non-human primate models, suggesting limited penetration across the blood-brain barrier. [] This finding has implications for its potential use in treating CNS disorders.

ANone: Several research papers provide evidence for the in vitro and in vivo efficacy of PCI-34051 in various disease models.

    • It reduced ear swelling in a mouse model of contact hypersensitivity, indicating anti-inflammatory effects. []
    • It suppressed tumor growth in xenograft models of T-cell lymphoma and neuroblastoma. [, ]
    • It reduced disease severity in mouse models of rhinoviral infection and rhinovirus-induced exacerbations of asthma. []
    • It prevented the progression of peritoneal fibrosis in a mouse model. []

ANone: The provided research excerpts do not specifically address resistance mechanisms to PCI-34051. Further research is needed to investigate potential resistance mechanisms that may arise with prolonged or repeated exposure to this HDAC8 inhibitor. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve its therapeutic efficacy.

ANone: The provided research excerpts primarily focus on the preclinical evaluation of PCI-34051 and its potential therapeutic applications. As a result, these excerpts do not contain information regarding its environmental impact, degradation pathways, analytical method validation, quality control measures, immunogenicity, interactions with drug transporters or metabolizing enzymes, biocompatibility, biodegradability, alternatives, recycling strategies, or waste management practices. Further research and comprehensive assessments are needed to address these aspects.

ANone: The research excerpts highlight the use of various tools and resources in studying PCI-34051, including:

  • Chemical synthesis: Researchers have successfully synthesized PCI-34051 and its analogs. [, , ]
  • Cell lines and animal models: Various cancer cell lines and animal models have been utilized to evaluate the efficacy and mechanisms of action of PCI-34051. [, , , , , , , , , , ]
  • Molecular biology techniques: Researchers employ techniques like siRNA-mediated gene silencing, Western blotting, immunofluorescence, and quantitative PCR to study the effects of PCI-34051 on gene expression, protein levels, and cellular processes. [, , , , , , , ]
  • Biochemical assays: Enzyme activity assays are crucial for assessing the inhibitory potency and selectivity of PCI-34051 against different HDAC isoforms. [, , , , , ]
  • Imaging techniques: Positron emission tomography (PET) has been explored as a tool to study the biodistribution and pharmacokinetics of radiolabeled PCI-34051 analogs. []

A: PCI-34051 emerged as a promising HDAC8 inhibitor with significant therapeutic potential in the early 21st century. [, ] Its discovery marked a significant milestone in the development of isoform-selective HDAC inhibitors. Subsequent research has unveiled its potential applications in treating a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [, , , , , , , , , , , , ] The development of PCI-34051 showcases the potential of targeting specific HDAC isoforms to achieve greater therapeutic efficacy while minimizing potential side effects associated with pan-HDAC inhibitors.

ANone: The research surrounding PCI-34051 demonstrates significant cross-disciplinary collaboration, integrating:

  • Medicinal Chemistry: Design and synthesis of PCI-34051 and its analogs to optimize potency, selectivity, and pharmacological properties. [, , ]
  • Biochemistry: Investigating the mechanism of action of PCI-34051, including its interaction with HDAC8 and its impact on downstream signaling pathways. [, , , , , , , ]
  • Molecular Biology: Exploring the effects of PCI-34051 on gene expression, protein acetylation, and cellular processes. [, , , , , , , ]
  • Cell Biology: Studying the impact of PCI-34051 on cell growth, differentiation, apoptosis, and other cellular functions in various cell lines. [, , , , ]
  • Immunology: Investigating the effects of PCI-34051 on immune cell function and its potential in treating inflammatory and autoimmune diseases. [, , , , ]
  • Animal Pharmacology: Evaluating the efficacy and safety of PCI-34051 in preclinical animal models of various diseases. [, , , , , , , , , , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.